molecular formula C6H7FN2 B1331595 6-Fluoro-4-methylpyridin-3-amine CAS No. 954236-33-0

6-Fluoro-4-methylpyridin-3-amine

Cat. No.: B1331595
CAS No.: 954236-33-0
M. Wt: 126.13 g/mol
InChI Key: HZGRTGMOAWUAAA-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6th position and a methyl group at the 4th position

Biochemical Analysis

Cellular Effects

6-Fluoro-4-methylpyridin-3-amine is a novel K+ channel blocker with potential application in PET . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . 4AP is used clinically to improve walking in people with multiple sclerosis (MS) by blocking potassium (K+) channels in demyelinated axons, which reduces the leakage of intracellular K+ and enhances impulse conduction .

Molecular Mechanism

The mechanism of action of this compound involves binding to voltage-gated K+ (Kv) channels exposed due to demyelination, reducing the aberrant efflux of K+ ions and enhancing axonal conduction . This is similar to the mechanism of action of 4AP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine (4AP): Known for its ability to block potassium channels and improve neurological functions in conditions like multiple sclerosis[][4].

    3-Fluoro-4-aminopyridine:

Uniqueness

6-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its fluorine substitution at the 6th position enhances its stability and reactivity compared to other pyridine derivatives[4][4].

Properties

IUPAC Name

6-fluoro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGRTGMOAWUAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650504
Record name 6-Fluoro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-33-0
Record name 6-Fluoro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-6-FLUORO-4-METHYLPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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